molecular formula C10H12ClNO2 B2738506 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride CAS No. 1795283-34-9

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride

Cat. No. B2738506
CAS RN: 1795283-34-9
M. Wt: 213.66
InChI Key: MPINMDRHYJKYJZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH . It has a molecular weight of 213.66 .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride involves several steps. One method involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-l,2-pyran with acetal and ethyl orthoformate . The condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines . Another method involves the reaction of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride is 1S/C10H11NO2.ClH/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2,(H,12,13);1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis, provide a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride include a molecular weight of 213.66 . It is a powder that should be stored at room temperature .

Scientific Research Applications

Colorimetric Reagent for Ruthenium

5-Hydroxyquinoline-8-carboxylic acid, a closely related compound, has been utilized as a colorimetric reagent for ruthenium, demonstrating the compound's potential in analytical chemistry for metal detection and quantification. This application is significant for the accurate and sensitive detection of ruthenium, a precious metal with industrial and catalytic importance (Breckenridge & Singer, 1947).

Photolabile Protecting Group

The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline demonstrate the compound's utility in protecting sensitive biological molecules from premature interaction or degradation. This application is crucial for controlled release and activation of biological messengers in vivo, highlighting the compound's role in biochemistry and molecular biology (Fedoryak & Dore, 2002).

NMDA Receptor Antagonism

2-Carboxytetrahydroquinolines, which are structurally related to the queried compound, have been investigated for their antagonistic activity at the glycine site on the NMDA receptor. This research underscores the potential therapeutic applications of tetrahydroquinoline derivatives in neurology, particularly in modulating neurotransmitter systems for conditions such as neurodegenerative diseases and neuropathic pain (Carling et al., 1992).

Synthesis and Characterization of Derivatives

Research into the facile synthesis of various tetrahydroquinoline-8-carboxylic acid derivatives has been conducted, providing valuable methodologies for the preparation of complex heterocyclic compounds. These synthetic strategies are fundamental for the development of new pharmaceuticals, agrochemicals, and materials science applications (Al-huniti et al., 2007).

Lamellar Network Structures

8-Hydroxyquinoline derivatives have been shown to form robust lamellar structures with potential applications in materials science, particularly in the design of molecular frameworks and networks for catalysis, separation, and storage applications (Wang et al., 2006).

Safety and Hazards

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride is harmful if swallowed and causes skin and serious eye irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPINMDRHYJKYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride

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